molecular formula C12H9FO B1338171 2-Fluoro-4-phenylphenol CAS No. 84376-21-6

2-Fluoro-4-phenylphenol

Cat. No. B1338171
CAS RN: 84376-21-6
M. Wt: 188.2 g/mol
InChI Key: YTFYLPMGFTYAPF-UHFFFAOYSA-N
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Description

2-Fluoro-4-phenylphenol is a chemical compound with the CAS Number: 84376-21-6. Its molecular weight is 188.2 and its IUPAC name is 3-fluoro [1,1’-biphenyl]-4-ol . It is commonly used in laboratory chemicals .


Molecular Structure Analysis

The molecular structure of 2-Fluoro-4-phenylphenol is represented by the linear formula C12H9FO . The InChI code for this compound is 1S/C12H9FO/c13-11-8-10 (6-7-12 (11)14)9-4-2-1-3-5-9/h1-8,14H .

Scientific Research Applications

I have conducted a search for the scientific research applications of “2-Fluoro-4-phenylphenol”, but unfortunately, the specific details on unique applications in various fields are not readily available in the search results. This compound is mentioned in the context of pharmaceutical testing and as a reference standard for accurate results , but detailed applications are not provided.

Safety and Hazards

2-Fluoro-4-phenylphenol is a skin and eye irritant. Corneal damage is possible upon eye contact. It is recommended to flush the victim’s eyes with water or normal saline solution for 20 to 30 minutes while simultaneously calling a hospital or poison control center .

properties

IUPAC Name

2-fluoro-4-phenylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9FO/c13-11-8-10(6-7-12(11)14)9-4-2-1-3-5-9/h1-8,14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTFYLPMGFTYAPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C(C=C2)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20514816
Record name 3-Fluoro[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20514816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-4-phenylphenol

CAS RN

84376-21-6
Record name 3-Fluoro[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20514816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Prepared according to the method described in example 36b) from 3-fluoro-4-methoxybiphenyl (0.99 g), boron tribromide (1.0 M in dichloromethane, 9.8 ml) and dichloromethane (15 ml). After work up the residue was purified by column chromatography over silica eluting with dichloromethane:ethanol (19:1) to give the sub-title compound as a pale yellow crystalline solid (0.52 g).
Quantity
0.99 g
Type
reactant
Reaction Step One
Quantity
9.8 mL
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
solvent
Reaction Step Three

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